molecular formula C26H27NO6S B11151101 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-L-methioninate

6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-L-methioninate

Cat. No.: B11151101
M. Wt: 481.6 g/mol
InChI Key: LIIBMONONNCOBB-NRFANRHFSA-N
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Description

6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core chromen structure, followed by the introduction of the methyl, oxo, and other functional groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the oxo group allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the oxo group, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways or diseases.

    Industry: It can be used in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE include other chromen derivatives and compounds with similar functional groups. For example:

    6-Methylcoumarin: A simpler compound with a similar chromen structure but lacking the additional functional groups.

    4-Methylumbelliferone: Another chromen derivative with different substituents, used in biochemical assays.

    Benzyl esters: Compounds with similar ester linkages but different core structures.

Properties

Molecular Formula

C26H27NO6S

Molecular Weight

481.6 g/mol

IUPAC Name

(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C26H27NO6S/c1-16-22(12-11-19-18-9-6-10-20(18)24(28)33-23(16)19)32-25(29)21(13-14-34-2)27-26(30)31-15-17-7-4-3-5-8-17/h3-5,7-8,11-12,21H,6,9-10,13-15H2,1-2H3,(H,27,30)/t21-/m0/s1

InChI Key

LIIBMONONNCOBB-NRFANRHFSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(=O)[C@H](CCSC)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(=O)C(CCSC)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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